BenchChemオンラインストアへようこそ!

15-LOX-1 inhibitor 1

Enzymology Biochemical Assay Inhibitor Potency

Select this 15-LOX-1 inhibitor to advance your research with a unique indole-based chemotype, functionally distinct from ML351 and PD146176. It delivers a clear, quantitative readout—20% viability increase at 5 μM in LPS-challenged RAW 264.7 macrophages—and dose-dependently attenuates NF-κB activity, enabling precise dissection of 15-LOX-1–driven inflammation and cell death. With ≥98% purity (IC50 0.19 μM), it is optimized for comparative lipidomics and macrophage biology studies.

Molecular Formula C22H21ClN2O4
Molecular Weight 412.9 g/mol
Cat. No. B2770240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-LOX-1 inhibitor 1
Molecular FormulaC22H21ClN2O4
Molecular Weight412.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
InChIKeyBRMZRDPEXXAZRV-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





15-LOX-1 Inhibitor 1: Procurement & Selection Guide for a Novel Sub-Micromolar Inhibitor


15-LOX-1 inhibitor 1, also identified by the research code 9c(i472) and CAS number 2349374-37-2, is a synthetic small-molecule inhibitor of human reticulocyte 15-lipoxygenase-1 (15-LOX-1), an enzyme centrally involved in the metabolism of polyunsaturated fatty acids to pro-inflammatory and pro-apoptotic lipid mediators [1]. With an established IC50 value of 0.19 μM, this compound functions as a tool to investigate the role of 15-LOX-1 in inflammation, regulated cell death, and lipid signaling pathways . It is primarily supplied as a research-grade chemical with a reported purity of ≥98.81% for in vitro studies . The compound belongs to a class of inhibitors distinct from the first-generation probes like ML351 and PD146176, characterized by a unique indole-based scaffold that underpins its specific cellular activity profile.

Why Generic 15-LOX-1 Inhibitor Substitution is Scientifically Invalid


The 15-LOX-1 inhibitor landscape is marked by significant heterogeneity in selectivity, potency, and functional outcomes, rendering the class non-interchangeable. Widely used inhibitors such as PD146176 have been shown to lack true target engagement in specific cellular contexts, exhibiting off-target CYP epoxygenase inhibition and paradoxical activation of inflammatory pathways [1]. Similarly, the highly characterized probe ML351, while possessing extensive selectivity profiling, has a distinct chemotype and established in vivo pharmacology that 15-LOX-1 inhibitor 1 does not replicate [2]. Furthermore, structurally related inhibitors like BLX3887 demonstrate divergent effects on specialized pro-resolving mediator (SPM) biosynthesis [3]. Consequently, assuming functional equivalence without empirical, comparator-driven evidence for the specific compound compromises the reproducibility and mechanistic clarity of experiments in macrophage biology, lipidomics, and inflammation models.

Quantitative Comparator Evidence for 15-LOX-1 Inhibitor 1 vs. Key Analogs


Comparative Biochemical Potency: 15-LOX-1 Inhibitor 1 vs. PD146176 and ML351

In direct comparison, 15-LOX-1 inhibitor 1 (9c(i472)) demonstrates an IC50 of 0.19 μM against human 15-LOX-1 in a cell-free enzyme assay . This potency is comparable to the well-characterized probe ML351 (IC50 = 0.20 μM) and represents a marked improvement over the older, less selective inhibitor PD146176, which exhibits a significantly weaker IC50 of 16 ± 2.5 μM for the human enzyme [1][2].

Enzymology Biochemical Assay Inhibitor Potency

Selectivity Profile Inferred from Structural Class: A Cautionary Note vs. ML351

Unlike ML351, for which comprehensive selectivity profiling has been published demonstrating >250-fold selectivity over 5-LOX, 12-LOX, 15-LOX-2, and COX enzymes, a full selectivity panel for 15-LOX-1 inhibitor 1 has not been reported in the primary literature [1]. Therefore, while it is a potent inhibitor of 15-LOX-1, its selectivity against related isozymes remains unverified. This contrasts sharply with ML351's well-documented profile and is a critical consideration for experimental design.

Selectivity Lipoxygenase Isozymes Off-Target Activity

Functional Cellular Efficacy: Macrophage Protection from LPS-Induced Cytotoxicity

In a direct, quantitative functional assay, 15-LOX-1 inhibitor 1 (Compound 9c) protects RAW 264.7 macrophages from lipopolysaccharide (LPS)-induced cell death in a dose-dependent manner. At a concentration of 5 μM over 24 hours, treatment with the inhibitor resulted in a 20% increase in cell viability compared to LPS-treated controls [1]. This specific cytoprotective effect, linked to the inhibition of NO formation and lipid peroxidation, is a defined functional outcome that may not be equally shared by all 15-LOX-1 inhibitors due to differences in downstream signaling modulation.

Macrophage Inflammation Cytoprotection Cell Viability

Mechanistic Differentiation: Impact on NF-κB Activity and NO Production

15-LOX-1 inhibitor 1 demonstrates a clear, concentration-dependent reduction in LPS- and IFN-γ-induced NF-κB activity in RAW-Blue cells at concentrations of 0.2, 1, and 5 μM . Furthermore, it directly inhibits NO formation and lipid peroxidation in RAW 264.7 macrophages at 5 μM . This mechanistic profile, while not unique in class, is quantitatively defined and provides a basis for comparing the compound's downstream effects with those of other inhibitors that may exhibit divergent impacts on the same pathways (e.g., PD146176's noted CYP inhibition).

NF-κB Nitric Oxide Lipid Peroxidation Signal Transduction

Practical Handling: Solubility Profile for In Vitro and Early In Vivo Studies

The compound exhibits solubility in DMSO at ≥10 mg/mL, facilitating the preparation of concentrated stock solutions for in vitro assays [1]. A protocol for a clear working solution of ≥1 mg/mL is also described, utilizing a DMSO stock diluted into corn oil, which is suitable for animal dosing in preclinical experiments [2]. This defined solubility profile is a critical practical parameter that can vary significantly between analogs and directly impacts the feasibility of certain experimental designs.

Formulation Solubility In Vivo Dosing

Validated Research Applications for 15-LOX-1 Inhibitor 1 Based on Empirical Evidence


Investigating Macrophage-Mediated Inflammatory Cytotoxicity

This compound is optimally suited for experiments examining the role of 15-LOX-1 in LPS-induced macrophage cell death. The established 20% increase in viability at 5 μM in RAW 264.7 cells provides a clear, quantitative functional readout [1]. This makes it a valuable tool for studying the intersection of lipid peroxidation, nitric oxide production, and programmed cell death pathways in innate immune cells, where the specific cytoprotective effect can be used as a benchmark.

Elucidating the 15-LOX-1/NF-κB Signaling Axis

Given its demonstrated ability to decrease LPS- and IFN-γ-induced NF-κB activity, 15-LOX-1 inhibitor 1 is a pertinent tool for dissecting the signaling pathways downstream of 15-LOX-1 activation . Researchers studying the link between lipid peroxide formation and inflammatory gene transcription can utilize this compound to probe the contribution of 15-LOX-1 to NF-κB regulation in cell types like RAW 264.7 macrophages, where a dose-response effect has been observed.

Comparative Lipidomics Studies on Specialized Pro-Resolving Mediator (SPM) Biosynthesis

The compound can be employed in targeted lipidomics studies to contrast its effects with those of other 15-LOX-1 inhibitors like BLX3887. Unlike BLX3887, which has been shown to suppress SPM formation, the impact of 15-LOX-1 inhibitor 1 on the lipid mediator profile is a critical knowledge gap [2]. Its use in comparative metabololipidomics workflows would allow for a precise, quantitative comparison of how different chemotypes within the 15-LOX-1 inhibitor class differentially modulate the balance between pro-inflammatory and pro-resolving lipid mediators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-LOX-1 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.